(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
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Overview
Description
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of pyridine derivatives. For instance, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(Trifluoromethyl)pyridine . Another method involves the direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism by which (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pyridine ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group attached to the pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Another derivative with both fluorine and trifluoromethyl groups.
2-Chloro-4-(trifluoromethyl)pyridine: A compound with a chlorine substituent in addition to the trifluoromethyl group.
Uniqueness
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is unique due to its specific stereochemistry and the presence of both the trifluoromethyl group and the amine functionality. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-4-7(2-3-14-8)9(10,11)12/h2-4,6H,5,13H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQKQAWRPJBBKJ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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